molecular formula C22H20ClN5O2 B2643645 N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1291844-24-0

N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No. B2643645
CAS RN: 1291844-24-0
M. Wt: 421.89
InChI Key: YPCWVRCLJTWVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2 and its molecular weight is 421.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research in the field has been focused on the synthesis and characterization of novel heterocyclic compounds, which are crucial in various scientific applications due to their complex and versatile structures. For example, studies on pyrazole-acetamide derivatives and their coordination complexes have revealed significant advancements in the self-assembly process and antioxidant activity. These findings underscore the potential of such compounds in developing novel materials with specific chemical and physical properties (Chkirate et al., 2019).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of synthesized heterocycles incorporating various moieties, such as the thiadiazole or antipyrine, have been a significant area of study. Research demonstrates that these compounds exhibit potential as bioactive agents against a range of pathogens and cancer cells, highlighting their relevance in medicinal chemistry and drug development (Fadda et al., 2017), (Hassan, 2013).

Advances in Coordination Chemistry

The study of coordination complexes derived from pyrazole-acetamide and other heterocyclic frameworks has provided insights into the structural and functional versatility of these compounds. Such research aids in understanding the molecular architecture and potential applications of these complexes in catalysis, material science, and as bioactive molecules (Chkirate et al., 2019).

Exploration of Molecular Structures and Properties

The exploration of novel molecular structures, such as unexpected synthesis of 2-pyrone derivatives, and their detailed characterization including crystal structures, and Hirshfeld surface analysis, significantly contribute to the understanding of molecular interactions and stability. These studies are fundamental in the design and synthesis of new materials with desired properties (Sebhaoui et al., 2020).

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2/c1-3-15-7-9-16(10-8-15)18-11-19-22(30)27(24-13-28(19)26-18)12-20(29)25-21-14(2)5-4-6-17(21)23/h4-10,13,18-19,26H,3,11-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAAGIXWHUTRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=C(C=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.